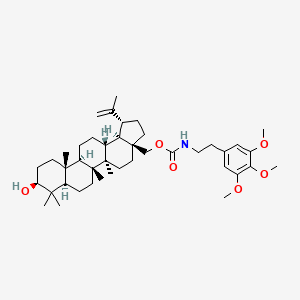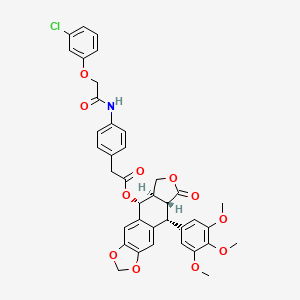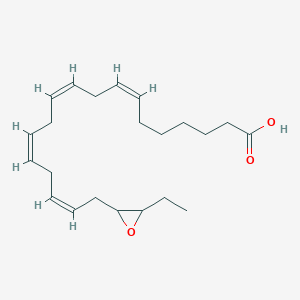
(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)19(20)-EpDTE, also known as (±)19(20)-Epoxydocosapentaenoic acid, is a bioactive lipid mediator derived from the metabolism of docosahexaenoic acid (DHA). This compound belongs to the family of epoxy fatty acids, which are known for their significant roles in various biological processes, including inflammation and vascular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)19(20)-EpDTE typically involves the epoxidation of docosahexaenoic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 19(20) position of DHA. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of (±)19(20)-EpDTE may involve biotechnological approaches, such as the use of engineered microorganisms capable of converting DHA to the desired epoxide. This method is advantageous due to its specificity and potential for large-scale production. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
(±)19(20)-EpDTE undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidative agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(±)19(20)-EpDTE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of epoxy fatty acids and their derivatives.
Biology: Research has shown that (±)19(20)-EpDTE plays a role in modulating inflammatory responses and vascular tone.
Medicine: The compound is being investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and inflammatory disorders.
Industry: It is used in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (±)19(20)-EpDTE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the metabolism of fatty acids, such as cytochrome P450 epoxygenases. Additionally, (±)19(20)-EpDTE can bind to and activate certain receptors, leading to anti-inflammatory and vasodilatory effects. These actions are mediated through the regulation of signaling pathways, including the NF-κB and MAPK pathways.
類似化合物との比較
Similar Compounds
(±)17(18)-EpETE: Another epoxy fatty acid derived from eicosapentaenoic acid (EPA).
(±)14(15)-EpETrE: An epoxy fatty acid derived from arachidonic acid (AA).
Uniqueness
(±)19(20)-EpDTE is unique due to its specific epoxide position and its origin from DHA, which imparts distinct biological activities compared to other epoxy fatty acids. Its anti-inflammatory and vasodilatory properties are particularly noteworthy, making it a compound of interest in therapeutic research.
特性
分子式 |
C22H34O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14- |
InChIキー |
LKOFAUCMWTWGQQ-OUVYEZRBSA-N |
異性体SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
正規SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


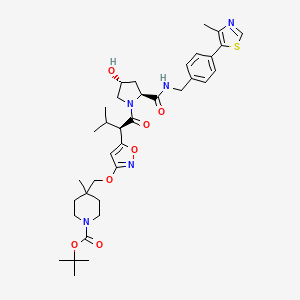
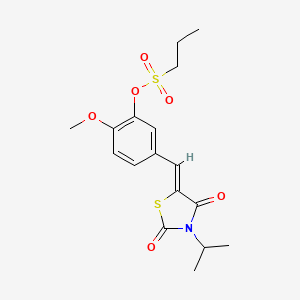
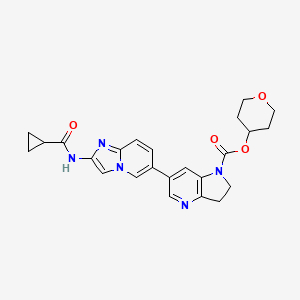
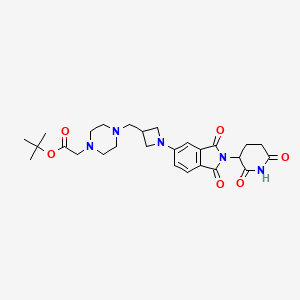
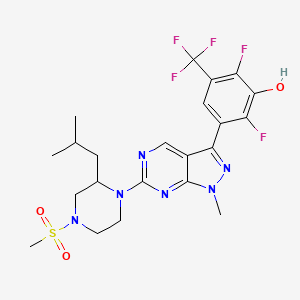
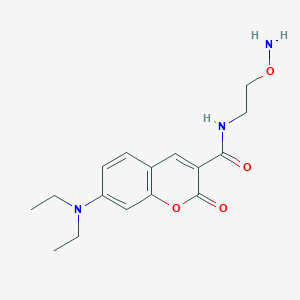
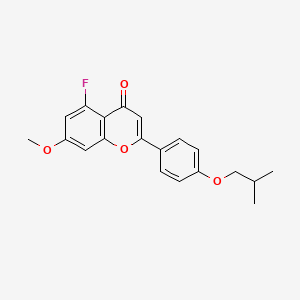
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

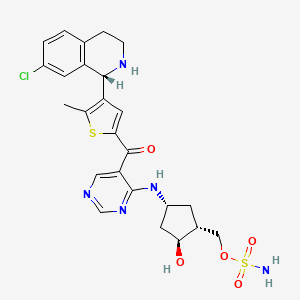
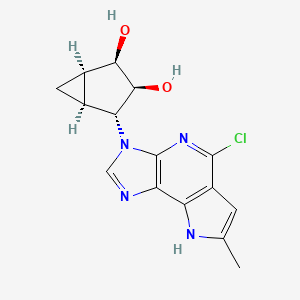
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
